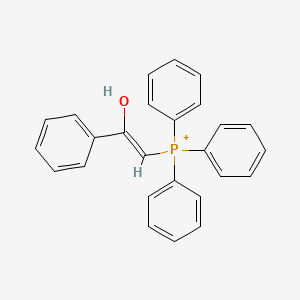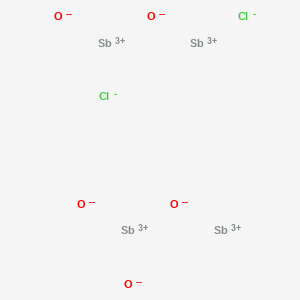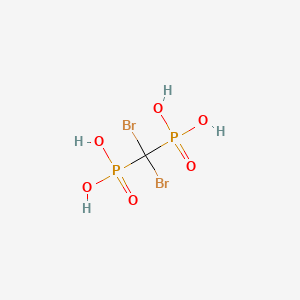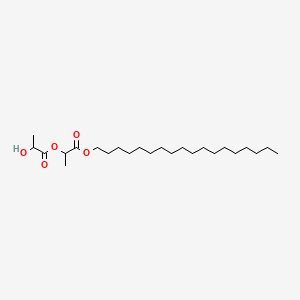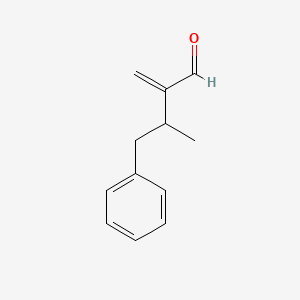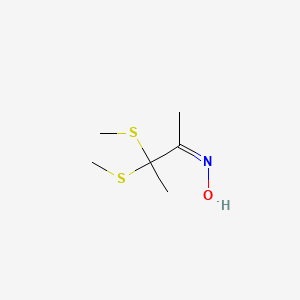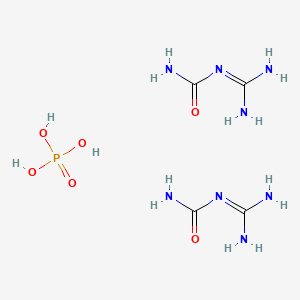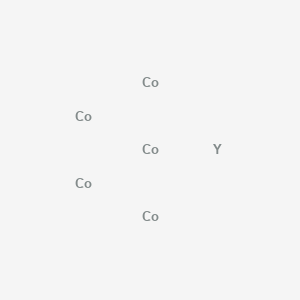
Einecs 234-626-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, compound with yttrium (5:1), is a unique material that combines the properties of cobalt and yttrium. This compound is of significant interest due to its potential applications in various fields, including materials science, chemistry, and industry. The combination of cobalt and yttrium results in a compound with unique magnetic, electronic, and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with yttrium (5:1), typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of cobalt and yttrium powders and then heat the mixture in an inert atmosphere, such as argon, at temperatures ranging from 800°C to 1200°C. The reaction is usually carried out in a sealed quartz tube to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of cobalt, compound with yttrium (5:1), may involve more scalable methods such as arc melting or induction melting. These methods allow for the production of larger quantities of the compound. The resulting ingots are then annealed at high temperatures to ensure homogeneity and phase purity .
Chemical Reactions Analysis
Types of Reactions
Cobalt, compound with yttrium (5:1), can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of cobalt oxide and yttrium oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, air, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas is a common reducing agent, and the reactions are usually performed at high temperatures in a reducing atmosphere.
Substitution: Substitution reactions often involve the use of molten salts or other metal powders as reagents.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and yttrium oxide (Y2O3).
Reduction: The original cobalt, compound with yttrium (5:1).
Substitution: Various alloys and intermetallic compounds depending on the substituting element.
Scientific Research Applications
Cobalt, compound with yttrium (5:1), has a wide range of scientific research applications:
Materials Science: The compound is used in the development of high-performance permanent magnets due to its excellent magnetic properties.
Chemistry: It serves as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology and Medicine: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and targeted drug delivery systems.
Mechanism of Action
The mechanism by which cobalt, compound with yttrium (5:1), exerts its effects is primarily related to its magnetic and catalytic properties.
Magnetic Properties: The compound exhibits strong ferromagnetic behavior due to the presence of cobalt, which has unpaired electrons in its d-orbitals.
Catalytic Properties: The compound’s catalytic activity is attributed to the ability of cobalt to undergo redox reactions, facilitating the transfer of electrons in various chemical processes.
Comparison with Similar Compounds
Cobalt, compound with yttrium (5:1), can be compared with other similar compounds, such as:
Cobalt, compound with iron (51): This compound also exhibits strong magnetic properties but has different catalytic activities due to the presence of iron.
Cobalt, compound with nickel (51): Similar magnetic properties but different electronic and catalytic behaviors due to the presence of nickel.
Yttrium, compound with iron (51): This compound has different magnetic and catalytic properties compared to cobalt, compound with yttrium (5:1), due to the presence of iron instead of cobalt.
Properties
CAS No. |
12017-71-9 |
|---|---|
Molecular Formula |
Co5Y |
Molecular Weight |
383.5718 g/mol |
IUPAC Name |
cobalt;yttrium |
InChI |
InChI=1S/5Co.Y |
InChI Key |
ZOOLFQVMRRSUPR-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


